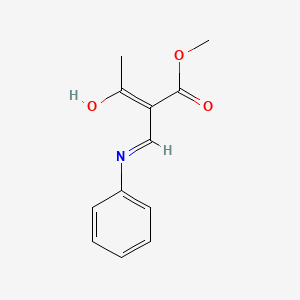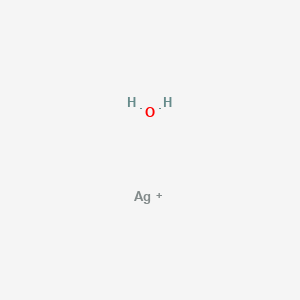
silver;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver hydrate, also known as silver hydroxide, is a chemical compound with the formula AgOH. It is a white or grayish solid that is sparingly soluble in water. Silver hydrate is an important compound in various chemical processes and has applications in different fields such as medicine, industry, and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silver hydrate can be synthesized through several methods:
-
Reaction of Silver Nitrate with Sodium Hydroxide: : [ \text{AgNO}_3 + \text{NaOH} \rightarrow \text{AgOH} + \text{NaNO}_3 ] In this method, silver nitrate is reacted with sodium hydroxide under controlled conditions to produce silver hydrate and sodium nitrate as a byproduct.
-
Electrochemical Methods: : Silver hydrate can also be prepared through electrochemical deposition, where silver ions are reduced in an aqueous solution containing hydroxide ions.
Industrial Production Methods
Industrial production of silver hydrate typically involves the reaction of silver nitrate with a strong base such as sodium hydroxide. The reaction is carried out in large reactors, and the resulting silver hydrate is filtered, washed, and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silver hydrate undergoes various chemical reactions, including:
-
Decomposition: : [ 2\text{AgOH} \rightarrow \text{Ag}_2\text{O} + \text{H}_2\text{O} ] Upon heating, silver hydrate decomposes to form silver oxide and water.
-
Reaction with Acids: : [ \text{AgOH} + \text{HCl} \rightarrow \text{AgCl} + \text{H}_2\text{O} ] Silver hydrate reacts with hydrochloric acid to produce silver chloride and water.
-
Oxidation and Reduction: : Silver hydrate can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid
Bases: Sodium hydroxide, potassium hydroxide
Oxidizing Agents: Hydrogen peroxide
Reducing Agents: Sodium borohydride
Major Products Formed
Silver Oxide (Ag2O): Formed by the decomposition of silver hydrate.
Silver Chloride (AgCl): Formed by the reaction with hydrochloric acid.
Applications De Recherche Scientifique
Silver hydrate has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silver compounds and nanoparticles.
Biology: Employed in antimicrobial studies due to its bactericidal properties.
Medicine: Investigated for its potential use in wound dressings and coatings for medical devices to prevent infections.
Industry: Utilized in the production of silver-based catalysts and in water purification processes.
Mécanisme D'action
The antimicrobial action of silver hydrate is primarily due to the release of silver ions (Ag+), which interact with microbial cell membranes and proteins. The silver ions disrupt the cell membrane, leading to cell lysis and death. Additionally, silver ions can interfere with the replication of microbial DNA and inhibit essential enzymatic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver Oxide (Ag2O): Similar in composition but differs in its oxidation state and reactivity.
Silver Chloride (AgCl): Formed by the reaction of silver hydrate with hydrochloric acid, used in photographic applications.
Silver Nitrate (AgNO3): A common precursor for the synthesis of silver hydrate and other silver compounds.
Uniqueness
Silver hydrate is unique due to its specific reactivity and applications in antimicrobial research. Its ability to release silver ions makes it particularly effective in biological and medical applications, distinguishing it from other silver compounds.
Propriétés
Numéro CAS |
61003-60-9 |
|---|---|
Formule moléculaire |
AgH2O+ |
Poids moléculaire |
125.884 g/mol |
Nom IUPAC |
silver;hydrate |
InChI |
InChI=1S/Ag.H2O/h;1H2/q+1; |
Clé InChI |
UKHWJBVVWVYFEY-UHFFFAOYSA-N |
SMILES canonique |
O.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


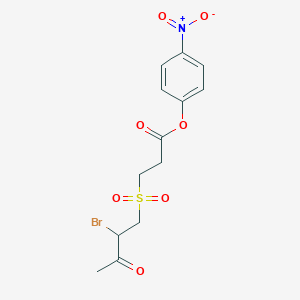


![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
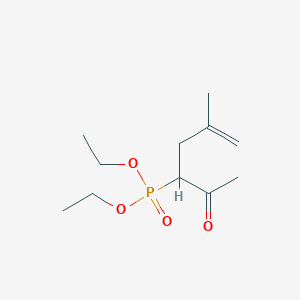

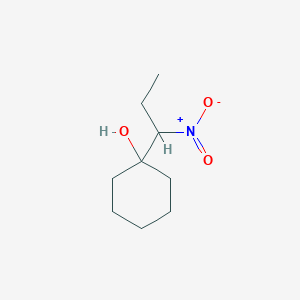
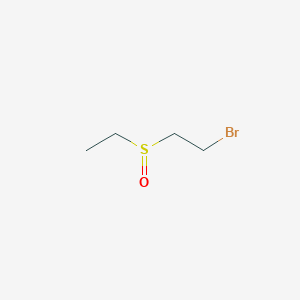
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
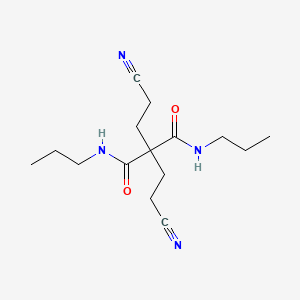
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
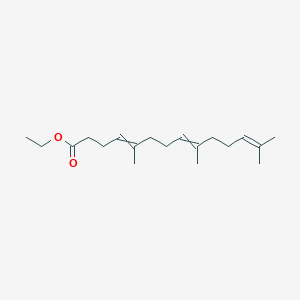
![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)
